1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic way of naming organic chemical compounds as recommended by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule of a compound .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform simple molecules into the desired complex molecule. The synthesis often involves the formation of new carbon-carbon bonds, introduction of functional groups, and the selective protection and deprotection of functional groups .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms within a molecule and the types of bonds between atoms .Chemical Reactions Analysis
Chemical reactions analysis involves studying the transformations that a compound undergoes when it reacts with other substances. This can involve studying the mechanism of the reaction, the rate of the reaction, and the products of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. These properties can be determined through a variety of experimental techniques .Scientific Research Applications
Luminescence Sensing
1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, as a part of the dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, has been shown to be sensitive to benzaldehyde-based derivatives. This makes it a potential candidate for fluorescence sensors for chemicals like benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde (Shi et al., 2015).
Nucleophilic Reactivity
The compound demonstrates ambivalent nucleophilicity, reacting with electrophilic reagents via the S- or the N(3)-atom. Notably, its reaction with dimethyl acetylenedicarboxylate leads to the formation of 2-[(1H-imidazol-2-yl)sulfanyl]fumarates, while reaction with phenylisocyanate yields 2,3-dihydro-2-thioxo-1H-imidazole-1-carboxamides. The reactivity of this compound showcases its potential in synthetic chemistry applications (Mlostoń et al., 2008).
Biological Activity
In another context, derivatives of this compound have shown significant antimicrobial and antifungal activity. The novel analogs synthesized through Knoevenagel condensation were tested and characterized for their biological efficacy, indicating the compound's potential in the development of new antimicrobial agents (ANISETTI & Reddy, 2012).
Mechanism of Action
Target of Action
The compound 1-(3,4-dimethylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as Eltrombopag, primarily targets the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes in the bone marrow .
Mode of Action
Eltrombopag acts as a thrombopoietin receptor agonist . It binds to the thrombopoietin receptor and activates it, mimicking the action of natural thrombopoietin . This leads to increased proliferation and differentiation of megakaryocytes, the cells that produce platelets .
Biochemical Pathways
The activation of the thrombopoietin receptor by Eltrombopag triggers the JAK-STAT signaling pathway . This pathway is involved in cell proliferation and differentiation, leading to an increase in the production of platelets .
Pharmacokinetics
Eltrombopag exhibits a bioavailability of approximately 52% . It undergoes extensive metabolism in the liver, primarily through the CYP1A2 and CYP2C8 enzymes . The elimination half-life of Eltrombopag is between 21 to 35 hours . It is excreted via feces (59%) and urine (31%) .
Result of Action
The primary result of Eltrombopag’s action is an increase in platelet counts . This makes it useful in treating conditions characterized by low platelet counts, such as chronic immune thrombocytopenia and severe aplastic anemia .
Action Environment
The action of Eltrombopag can be influenced by various environmental factors. For instance, its degradation rate is observed when the drug is refrigerated (4 °C) for 19 days or frozen (− 20 °C) for 101 days . This suggests that the storage conditions can significantly impact the stability and efficacy of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-7-3-4-9(5-8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMZEDQLNSSSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CNC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.